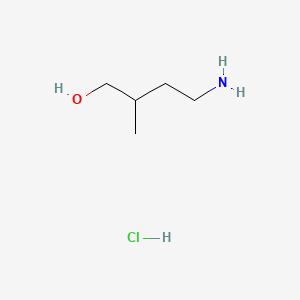

4-Amino-2-methylbutan-1-olhydrochloride

Description

Contextualization within the Class of Amino Alcohols and Alkylammonium Halides

4-Amino-2-methylbutan-1-ol hydrochloride belongs to two important classes of organic compounds: amino alcohols and alkylammonium halides.

Amino Alcohols: These are bifunctional compounds containing both an amino group (-NH₂) and a hydroxyl group (-OH). The presence of both a Lewis basic amine and a hydrogen-bond donating alcohol on the same scaffold allows for diverse chemical reactivity. um.edu.my Amino alcohols are prevalent in biochemistry and medicinal chemistry, forming the core structure of many biologically active molecules and serving as crucial intermediates in organic synthesis. frontiersin.org Their ability to act as chiral ligands has made them particularly valuable in the field of asymmetric catalysis. um.edu.my

Alkylammonium Halides: The hydrochloride salt form classifies this compound as an alkylammonium halide. The protonation of the basic amino group by hydrochloric acid forms an ammonium (B1175870) cation, with the chloride acting as the counter-ion. This salt formation typically increases the compound's melting point, enhances its water solubility, and improves its stability for storage compared to the free amine.

Significance of the 4-Amino-2-methylbutan-1-ol Scaffold in Organic Synthesis and Chemical Biology

The 4-amino-2-methylbutan-1-ol scaffold is a versatile building block, particularly in its chiral forms. Its significance stems from the specific arrangement of its functional groups on a branched alkyl chain.

In organic synthesis , this scaffold is highly valued as a chiral intermediate for the synthesis of more complex molecules, especially active pharmaceutical ingredients (APIs). smolecule.comchemimpex.com The presence of two distinct functional groups allows for sequential or selective modification, providing a route to a variety of derivatives. It can be used as a chiral auxiliary, where its stereocenter influences the stereochemical outcome of a reaction, or incorporated directly into the final target molecule. smolecule.com The ability to facilitate asymmetric synthesis is a key attribute that provides a competitive advantage over similar, non-chiral structures. chemimpex.com

In chemical biology , the 4-amino-2-methylbutan-1-ol structure is of interest for its potential interactions with biological systems. It has been suggested that the compound may interact with enzymes, particularly those dependent on pyridoxal-5-phosphate (PLP). smolecule.com Such interactions are crucial for the synthesis of chiral amines, which are vital components in many therapeutic compounds. smolecule.com The scaffold's structure can serve as a pharmacophore or be modified to probe biological pathways and enzyme functions. chemimpex.com

A closely related structure, 4-amino-2-hydroxymethyl-1-butanol, serves as a key intermediate in the synthesis of the antiviral drugs Famciclovir and Penciclovir, highlighting the pharmaceutical relevance of this structural motif. derpharmachemica.com

Historical Development of Research on 4-Amino-2-methylbutan-1-ol hydrochloride and Related Structures

The development of research on amino alcohols dates back to early organic chemistry, with their importance growing significantly with the rise of medicinal chemistry and asymmetric synthesis. Synthetic routes to amino alcohols have traditionally involved methods like the ring-opening of epoxides with amines or the reduction of amino acids or their derivatives. um.edu.myresearchgate.net A 1981 study published in The Journal of Organic Chemistry presented a comparative study on the synthesis of protected amino alcohols, indicating the long-standing interest in this class of compounds. acs.org

Current Research Landscape and Emerging Directions for 4-Amino-2-methylbutan-1-ol hydrochloride

The current research landscape for 4-Amino-2-methylbutan-1-ol hydrochloride and related scaffolds is focused on leveraging its structural features for advanced applications in medicinal chemistry and materials science.

Emerging directions include:

Development of Novel Therapeutics: The scaffold continues to be used as a building block for new pharmaceutical candidates, particularly those targeting neurological disorders. chemimpex.com Its chiral nature is crucial for enhancing the efficacy and specificity of drug formulations. chemimpex.com

Asymmetric Catalysis: There is ongoing interest in developing new chiral ligands and organocatalysts based on amino alcohol frameworks for use in asymmetric reactions. A 2023 publication highlighted a new chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to produce chiral β-amino alcohols, demonstrating the continued innovation in this area. westlake.edu.cn

Biocatalysis: The use of enzymes for the synthesis of chiral amino alcohols is a growing field. Recent research has focused on engineering amine dehydrogenases to catalyze the asymmetric reductive amination of hydroxy ketones, offering an environmentally friendly and highly selective route to these compounds. frontiersin.org

Materials Science: The bifunctional nature of the scaffold makes it a candidate for use as a monomer in the production of specialty polymers, contributing to materials with unique properties for various industrial applications. chemimpex.com

The continued exploration of efficient synthetic routes and novel applications ensures that 4-Amino-2-methylbutan-1-ol hydrochloride and its derivatives will remain relevant in the landscape of chemical research.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

139.62 g/mol |

IUPAC Name |

4-amino-2-methylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(4-7)2-3-6;/h5,7H,2-4,6H2,1H3;1H |

InChI Key |

ZLJOWQCOSJOIRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)CO.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Methylbutan 1 Ol Hydrochloride

Retrosynthetic Analysis of 4-Amino-2-methylbutan-1-ol hydrochloride

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Amino-2-methylbutan-1-ol hydrochloride, the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the amino and hydroxyl functionalities, respectively.

The key disconnections for 4-Amino-2-methylbutan-1-ol are:

C-N bond disconnection: This retrosynthetic step suggests an amine synthesis approach. The disconnection of the C-N bond points towards a precursor containing a suitable leaving group or a carbonyl group that can be converted to the amine via reductive amination. This leads to precursors such as a 4-halo-2-methylbutan-1-ol or a 2-methyl-4-oxobutanal.

C-O bond disconnection: Disconnecting the C-O bond of the primary alcohol suggests a precursor with a reducible functional group, such as a carboxylic acid or an ester. This would lead to a 4-amino-2-methylbutanoic acid or its corresponding ester as a synthetic intermediate.

These disconnections reveal that the synthesis can originate from precursors containing nitro, nitrile, amide, ketone, or ester functionalities, which can then be transformed into the desired amino and hydroxyl groups through various reduction and amination reactions.

Classical Synthetic Routes to 4-Amino-2-methylbutan-1-ol Derivatives

Classical synthetic approaches to 4-Amino-2-methylbutan-1-ol and its derivatives rely on well-established organic reactions, primarily focusing on the introduction of the amino and hydroxyl groups through reductive processes.

Reductive Amination Approaches for 4-Amino-2-methylbutan-1-ol Precursors

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This one-pot reaction involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 4-Amino-2-methylbutan-1-ol precursors, a suitable carbonyl compound, such as 3-methyl-4-oxobutanal or a related keto-aldehyde, could undergo reductive amination with ammonia. The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel) wikipedia.org

The choice of reducing agent depends on the specific substrate and desired reaction conditions. For instance, sodium cyanoborohydride is known for its selectivity in reducing imines in the presence of other carbonyl groups. masterorganicchemistry.com

A process for preparing 4-aminobutanol involves the catalytic isomerization of but-2-ene-1,4-diol to a mixture containing 4-hydroxybutyraldehyde, which is then converted by aminative catalytic hydrogenation (reductive amination). google.com While this specific example leads to the unmethylated analogue, the principle of reductive amination of a hydroxy-aldehyde is a key strategy.

Reduction of Nitro, Nitrile, or Amide Precursors to the Amino Group

Another classical approach involves the reduction of nitrogen-containing functional groups to form the primary amine.

Reduction of Nitro Compounds: Aliphatic nitro compounds can be reduced to primary amines using various reagents. wikipedia.org Catalytic hydrogenation over catalysts like Raney nickel or platinum oxide is a common method. wikipedia.org Other reducing systems include iron in acetic acid or zinc dust with ammonium (B1175870) chloride. wikipedia.org For the synthesis of 4-Amino-2-methylbutan-1-ol, a precursor like 2-methyl-4-nitrobutan-1-ol (B15316241) would be required. The nitro group is a versatile functional group in organic synthesis. uts.edu.au A variety of reagents can be employed for the reduction of nitro compounds to amines. organic-chemistry.org

Reduction of Nitriles: The reduction of nitriles provides a direct route to primary amines. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. um.edu.my Catalytic hydrogenation can also be employed. A potential precursor for this route would be 3-methyl-4-cyanobutan-1-ol. Various methods exist for the reduction of nitriles to primary amines, including the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165). organic-chemistry.org

Reduction of Amides: Amides can be reduced to amines using strong reducing agents such as lithium aluminum hydride. um.edu.myorganic-chemistry.org This method is effective for the conversion of both primary, secondary, and tertiary amides. A precursor like 4-amino-2-methylbutanamide could be reduced to 4-Amino-2-methylbutan-1-ol, though this would require selective reduction of the amide in the presence of the amino group or protection of the amine. More modern methods for amide reduction offer greater functional group tolerance. organic-chemistry.org

Reduction of Ketone or Ester Precursors to the Hydroxyl Group

The primary alcohol functionality in 4-Amino-2-methylbutan-1-ol can be introduced through the reduction of a corresponding carboxylic acid or ester.

Reduction of Esters: Esters can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). um.edu.my Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own but can be used under specific conditions or with activating agents. A suitable precursor for this route would be a methyl or ethyl ester of 4-amino-2-methylbutanoic acid.

Reduction of Ketones: While not directly applicable for the primary alcohol in the target molecule, the reduction of a ketone to a secondary alcohol is a fundamental transformation. Reagents like sodium borohydride and lithium aluminum hydride are commonly used. mdpi.com This strategy would be more relevant for synthesizing isomers or analogues of the target compound.

A novel synthesis of a related compound, 4-amino-2-hydroxymethyl-1-butanol, has been described starting from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297). This multi-step synthesis involves the introduction of an azide (B81097) group followed by its reduction to the amine, and subsequent transformations to yield the final diol.

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry often focuses on the development of stereoselective methods to control the three-dimensional arrangement of atoms in a molecule. This is particularly important in medicinal chemistry, where different enantiomers of a chiral drug can have vastly different biological activities. nih.gov

Stereoselective Synthesis of Enantiomers of 4-Amino-2-methylbutan-1-ol hydrochloride

Since 4-Amino-2-methylbutan-1-ol contains a stereocenter at the C2 position, the synthesis of its individual enantiomers, (R)- and (S)-4-amino-2-methylbutan-1-ol, is of significant interest. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Asymmetric Reductive Amination: Biocatalytic reductive amination using native amine dehydrogenases has emerged as a powerful tool for accessing chiral amines and amino alcohols with high enantioselectivity. frontiersin.orgresearchgate.net These enzymes can catalyze the asymmetric amination of keto-alcohols, providing a direct route to enantiomerically pure amino alcohols. While specific examples for 4-Amino-2-methylbutan-1-ol are not detailed, the general applicability of this method to small amino alcohols suggests its potential. frontiersin.org

Asymmetric Reduction of Ketones: The enantioselective reduction of a ketone precursor can establish the stereocenter at the C2 position. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. For instance, the reduction of a suitable keto-amine precursor could yield a specific enantiomer of 4-Amino-2-methylbutan-1-ol. Ruthenium-diamine catalysts have been shown to be effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones, yielding chiral amino alcohols with high enantioselectivity. scihorizon.com

Synthesis from Chiral Precursors: An alternative approach is to start with a readily available chiral building block. For example, a chiral epoxide could be opened by a cyanide or another nitrogen-containing nucleophile to introduce the amino functionality with controlled stereochemistry. The Sharpless asymmetric aminohydroxylation provides a direct method for the enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been used in the asymmetric synthesis of various amino acids and their derivatives. nih.gov

The development of stereoselective routes is crucial for accessing enantiomerically pure 4-Amino-2-methylbutan-1-ol hydrochloride, which is often required for pharmaceutical applications where specific stereoisomers exhibit the desired biological activity.

Data Tables

Table 1: Classical Synthetic Precursors and Corresponding Reactions

| Precursor Functional Group | Example Precursor Structure | Reaction Type | Reagents | Target Functional Group |

| Aldehyde/Ketone | 3-methyl-4-oxobutanal | Reductive Amination | NH₃, NaBH₃CN or H₂/Pd-C | Primary Amine |

| Nitro | 2-methyl-4-nitrobutan-1-ol | Reduction | H₂/Raney Ni or Fe/CH₃COOH | Primary Amine |

| Nitrile | 3-methyl-4-cyanobutan-1-ol | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Amide | 4-amino-2-methylbutanamide | Reduction | LiAlH₄ | Primary Amine |

| Ester | Ethyl 4-amino-2-methylbutanoate | Reduction | LiAlH₄ | Primary Alcohol |

Table 2: Reagents for Stereoselective Synthesis

| Synthetic Strategy | Key Reagent/Catalyst | Stereochemical Control |

| Asymmetric Reductive Amination | Amine Dehydrogenases (enzymes) | High enantioselectivity |

| Asymmetric Ketone Reduction | Chiral Ruthenium-diamine complexes | High enantioselectivity |

| Asymmetric Aminohydroxylation | Sharpless Ligands (e.g., (DHQ)₂PHAL) | High enantioselectivity |

| Chiral Auxiliary Approach | Evans auxiliaries, etc. | Diastereoselective control |

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach is advantageous as the inherent chirality of the starting material can be transferred to the target molecule, circumventing the need for a resolution step or an asymmetric synthesis. wikipedia.org Common sources for the chiral pool include amino acids, carbohydrates, and terpenes. wikipedia.org

For the synthesis of 4-Amino-2-methylbutan-1-ol, a plausible chiral pool precursor would be a natural amino acid with a similar carbon skeleton, such as L-leucine or L-valine. A hypothetical synthetic pathway could involve the following transformations:

Reduction of the Carboxylic Acid: The carboxylic acid functional group of the amino acid is selectively reduced to a primary alcohol. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction with sodium borohydride.

Functional Group Interconversion: The amino group may require protection before subsequent steps. The side chain of the amino acid would then be chemically modified to introduce the required functional groups at the correct positions.

Deprotection: Finally, any protecting groups are removed to yield the target 4-Amino-2-methylbutan-1-ol.

This strategy capitalizes on the fixed stereocenter of the natural amino acid to produce the desired enantiomer of the final product.

| Strategy | Starting Material Source | Key Advantage |

| Chiral Pool Synthesis | Natural products (e.g., amino acids, sugars) | Transfers existing chirality to the target molecule, avoiding asymmetric induction steps. wikipedia.org |

Asymmetric Catalysis in 4-Amino-2-methylbutan-1-ol Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. This field has expanded to include metal-based catalysts and organocatalysts. nih.govnih.gov

A potential route for synthesizing 4-Amino-2-methylbutan-1-ol via asymmetric catalysis could be the asymmetric hydrogenation of a prochiral ketone or imine precursor. For instance, the reduction of a keto-amine or a related unsaturated substrate using a chiral transition-metal complex could establish the desired stereocenter.

Key Catalytic Systems:

Transition-Metal Catalysis: Complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are highly effective for the asymmetric hydrogenation of various functional groups.

Organocatalysis: Chiral amines, Brønsted acids, or other small organic molecules can catalyze stereoselective transformations under mild conditions. nih.govnih.gov For example, a chiral phosphoric acid could catalyze the asymmetric reduction of an imine intermediate. nih.gov

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.) and chemical yield.

| Catalyst Type | Example | Typical Application |

| Chiral Transition-Metal Complex | Ru-BINAP | Asymmetric hydrogenation of ketones and olefins. |

| Chiral Organocatalyst | Proline-derived catalysts | Asymmetric aldol (B89426) and Mannich reactions. nih.gov |

| Chiral Phosphoric Acid | BINOL-derived acids | Activation of electrophiles (e.g., imines) for nucleophilic attack. nih.gov |

Enzymatic Approaches for Chiral Induction

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes operate under mild conditions (pH, temperature, and pressure) and exhibit exceptional chemo-, regio-, and stereoselectivity. dovepress.com

For the synthesis of chiral 4-Amino-2-methylbutan-1-ol, several classes of enzymes could be employed:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor. dovepress.com The synthesis could start from 1-hydroxy-2-methylbutan-4-one, which would be asymmetrically aminated by a stereoselective transaminase to yield the desired enantiomer of 4-Amino-2-methylbutan-1-ol.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. dovepress.comresearchgate.net

Lipases: These enzymes can be used for the kinetic resolution of a racemic mixture of 4-Amino-2-methylbutan-1-ol or a suitable ester precursor. The enzyme selectively acylates one enantiomer, allowing for the separation of the two.

The high selectivity of enzymes often leads to products with very high enantiomeric purity, reducing the need for extensive purification. nih.govdovepress.com

Green Chemistry Principles Applied to 4-Amino-2-methylbutan-1-ol hydrochloride Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of 4-Amino-2-methylbutan-1-ol hydrochloride can be made more sustainable by applying these principles:

Catalysis: The use of catalytic methods (asymmetric, enzymatic) is inherently greener than using stoichiometric reagents, as it reduces waste by increasing atom economy. nih.gov

Safer Solvents and Reagents: Choosing environmentally benign solvents (e.g., water, ethanol) and avoiding toxic reagents where possible minimizes environmental impact and improves process safety.

Energy Efficiency: Enzymatic and some catalytic reactions can be run at ambient temperature and pressure, reducing energy consumption compared to traditional methods that require high heat and pressure. nih.gov

Renewable Feedstocks: Chiral pool synthesis, which uses starting materials derived from biomass, aligns with the principle of using renewable resources. nih.gov

Flow Chemistry and Continuous Processing for 4-Amino-2-methylbutan-1-ol hydrochloride Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for pharmaceutical manufacturing. nih.govmdpi.com

Benefits for Production:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which minimizes the risks associated with highly reactive intermediates or exothermic reactions. scispace.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. nih.gov

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

Automation and Integration: Flow systems can be readily automated and integrated with online monitoring and purification steps, leading to a streamlined, multi-step synthesis in a single, continuous operation. nih.gov

A continuous process for 4-Amino-2-methylbutan-1-ol hydrochloride could involve pumping starting materials through a series of reactors, including perhaps a packed-bed reactor containing an immobilized enzyme or a heterogeneous catalyst, followed by in-line purification and final salt formation.

Formation of the Hydrochloride Salt of 4-Amino-2-methylbutan-1-ol

The final step in the production is the conversion of the free base, 4-Amino-2-methylbutan-1-ol, into its hydrochloride salt. This is a common practice in the pharmaceutical industry for several reasons:

Improved Stability: Salts are often more crystalline and less hygroscopic than their corresponding free bases, leading to better chemical and physical stability and a longer shelf life.

Enhanced Solubility: The hydrochloride salt of an amine is typically more water-soluble than the free base, which can be important for formulation.

Ease of Handling: The crystalline nature of salts makes them easier to handle, purify, and formulate into solid dosage forms.

The formation is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from hydrochloric acid (HCl).

Acidification Techniques for Salt Formation

The formation of the hydrochloride salt is achieved through controlled acidification of the free base. smolecule.com A typical procedure involves dissolving the purified 4-Amino-2-methylbutan-1-ol free base in a suitable organic solvent, such as isopropanol, ethanol (B145695), or diethyl ether.

Subsequently, a solution of hydrogen chloride is added. This can be done in several ways:

Anhydrous HCl Gas: Bubbling dry hydrogen chloride gas directly into the solution of the amine.

HCl in a Solvent: Adding a pre-prepared solution of HCl in an organic solvent (e.g., HCl in isopropanol, HCl in diethyl ether).

The addition is usually performed at a controlled temperature, often with cooling, to manage any exotherm and to promote the crystallization of the salt. The stoichiometry is carefully controlled to ensure complete conversion to the monosalt. The resulting solid 4-Amino-2-methylbutan-1-ol hydrochloride is then typically isolated by filtration, washed with a cold solvent to remove any impurities, and dried.

Optimization of Salt Formation Conditions for Purity and Yield

The selection of an appropriate solvent system is paramount for achieving high purity and yield. The ideal solvent should completely dissolve the free base of 4-Amino-2-methylbutan-1-ol while providing low solubility for the resulting hydrochloride salt, thereby facilitating its precipitation. Ethanolic hydrochloric acid is a commonly employed reagent for this purpose. The use of ethanol as a solvent is advantageous as it is a good solvent for the amine starting material and a relatively poor solvent for the hydrochloride salt, promoting crystallization upon formation.

Temperature control during the salt formation is another critical factor. The reaction is typically carried out at a controlled temperature to ensure complete reaction and to influence the crystal size and morphology of the product. For instance, after the addition of ethanolic hydrochloric acid to a solution of the amine, the mixture is often stirred at a specific temperature range, for example, 25-30°C, for a defined period to allow for the complete formation of the salt. Subsequently, the temperature may be lowered to induce precipitation and maximize the yield of the crystalline hydrochloride.

The molar ratio of hydrochloric acid to the amine is also a key variable. A slight excess of hydrochloric acid is generally used to ensure the complete conversion of the amine to its salt form. However, a large excess should be avoided as it can lead to the formation of impurities or complicate the purification process. The optimal molar ratio is determined experimentally to maximize the yield of the desired salt while minimizing by-product formation.

The following table summarizes the key parameters and their typical ranges for the optimization of the salt formation of 4-Amino-2-methylbutan-1-ol hydrochloride.

| Parameter | Typical Condition/Range | Rationale |

| Solvent | Ethanol | Good solubility for the amine free base, poor solubility for the hydrochloride salt, facilitating precipitation. |

| Reagent | Ethanolic Hydrochloric Acid (~15% w/w) | Provides the chloride counter-ion in a suitable solvent for reaction and precipitation. |

| Reaction Temperature | 25-30°C | Promotes complete salt formation without significant side reactions. |

| Precipitation Temperature | 15-18°C | Lowering the temperature reduces the solubility of the salt, maximizing the crystalline yield. |

| Reaction Time | ~10 minutes (stirring after HCl addition) | Allows for the completion of the acid-base reaction. |

| Precipitation Time | ~1 hour (stirring at lower temperature) | Ensures maximum precipitation of the product from the solution. |

This data is based on general procedures for analogous amino alcohol hydrochlorides and may require further optimization for this specific compound.

Isolation and Purification Techniques for Synthesized 4-Amino-2-methylbutan-1-ol hydrochloride

Following the synthesis and precipitation of 4-Amino-2-methylbutan-1-ol hydrochloride, the solid product must be isolated and purified to remove any unreacted starting materials, by-products, and residual solvent. The choice of isolation and purification techniques is critical for obtaining a final product with high purity.

Isolation: The primary method for isolating the precipitated hydrochloride salt is filtration. The reaction mixture, now a slurry containing the crystalline product, is passed through a filter to separate the solid from the mother liquor. The efficiency of this step is crucial for maximizing the recovery of the synthesized salt. After filtration, the collected solid, often referred to as the filter cake, is typically washed with a suitable solvent to remove any adhering impurities from the mother liquor. The choice of washing solvent is critical; it should not dissolve the desired product but should effectively wash away impurities. Cold ethanol is often a suitable choice for this purpose.

Purification by Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. google.com This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For 4-Amino-2-methylbutan-1-ol hydrochloride, a suitable solvent for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The general procedure for recrystallization involves:

Dissolution: The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent. A variety of solvents can be screened for this purpose, including alcohols (e.g., ethanol, isopropanol), ketones, or mixtures of solvents. The presence of impurities can affect the solubility and, consequently, the yield of the recrystallized product. researchgate.netresearchgate.net

Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the hydrochloride salt decreases, leading to the formation of pure crystals. The rate of cooling can influence the size and purity of the crystals.

Isolation: The purified crystals are then collected by filtration.

Washing: The crystals are washed with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

Drying: The purified product is dried under vacuum at a controlled temperature to remove any residual solvent. For instance, drying at 40-45°C under reduced pressure is a common practice. derpharmachemica.com

The selection of the recrystallization solvent is a critical step and is often determined empirically. The ideal solvent should be chemically inert with respect to the product, have a boiling point that is not excessively high to allow for easy removal, and should provide a significant difference in solubility of the product at high and low temperatures. The influence of the solvent on the crystallization process is a key area of research, as it can affect not only the yield and purity but also the crystal habit and polymorphic form of the final product. acs.orgnih.gov

The following table outlines common techniques and solvents used in the isolation and purification of amino alcohol hydrochlorides.

| Technique | Parameter | Description |

| Isolation | Filtration | Separation of the solid product from the reaction mixture. |

| Washing Solvent | Cold ethanol is often used to wash the filter cake and remove soluble impurities without dissolving the product. | |

| Purification | Recrystallization | A primary method for enhancing the purity of the crystalline solid. |

| Recrystallization Solvent | Selection is critical and can include ethanol, isopropanol, or solvent mixtures. The choice depends on the solubility profile of the hydrochloride salt. | |

| Drying | Temperature and Pressure | Typically performed under vacuum (e.g., at 40-45°C) to remove residual solvents without decomposing the product. derpharmachemica.com |

The specific conditions for isolation and purification need to be optimized for 4-Amino-2-methylbutan-1-ol hydrochloride to achieve the desired purity and yield.

Chemical Reactivity and Derivatization of 4 Amino 2 Methylbutan 1 Ol Hydrochloride

Reactivity of the Primary Amine Moiety in 4-Amino-2-methylbutan-1-ol hydrochloride

The primary amine group is a potent nucleophile (once deprotonated) and can participate in a variety of reactions to form new carbon-nitrogen bonds.

The primary amine of 4-amino-2-methylbutan-1-ol acts as a nucleophile in substitution reactions, particularly with electrophilic carbon centers. A notable example is its use in the synthesis of antiviral drug precursors, where it reacts with substituted pyrimidines. In the synthesis of a key intermediate for Famciclovir, 4-amino-2-hydroxymethyl-1-butanol (the free base form of the title compound) undergoes a condensation reaction with N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. derpharmachemica.com In this reaction, the amino group nucleophilically attacks the carbon-chlorine bond on the pyrimidine (B1678525) ring, displacing a chloride ion. derpharmachemica.com This reaction is typically carried out in the presence of a base like sodium bicarbonate to neutralize the HCl formed and ensure the amine remains in its nucleophilic free base state. derpharmachemica.com

Table 1: Nucleophilic Substitution Reaction Example

| Reactant A | Reactant B | Reagents/Conditions | Product |

|---|

The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This is a fundamental reaction for creating peptide bonds or introducing acyl groups to modify the molecule's properties. While classical coupling reagents can be inefficient for unprotected amino acids due to solubility issues, Lewis acid catalysis can facilitate the chemoselective amidation of unprotected amino groups. nih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Table 2: General Acylation Reaction

| Reactant A | Acylating Agent | Conditions | Product Type |

|---|---|---|---|

| 4-Amino-2-methylbutan-1-ol | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | N-acylated amide |

The primary amine can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. The existence of 4-imino-2-methylbutan-1-ol in chemical databases confirms this reactivity pathway. nih.gov These imine derivatives are valuable intermediates themselves and can be subsequently transformed, for instance, through reduction with agents like sodium borohydride (B1222165) (NaBH₄) to yield stable secondary amines.

Reactivity of the Primary Hydroxyl Group in 4-Amino-2-methylbutan-1-ol hydrochloride

The primary hydroxyl group behaves as a typical primary alcohol, participating in esterification, etherification, and oxidation reactions.

The primary hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. researchgate.net Alternatively, more reactive acylating agents like acid anhydrides or acyl chlorides can be used, often in the presence of a base. A key step in the synthesis of the antiviral drug Famciclovir involves the diacetylation of the hydroxyl groups of a purine (B94841) derivative of the parent molecule. derpharmachemica.com This esterification is achieved using acetic anhydride (B1165640) and a base like triethylamine (B128534) to form the corresponding acetate (B1210297) esters. derpharmachemica.com

Etherification, the formation of an ether, can be accomplished via methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 3: Esterification Reaction Example

| Reactant | Reagent(s) | Product Type |

|---|

The primary hydroxyl group of 4-amino-2-methylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the primary alcohol to an aldehyde. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of the corresponding carboxylic acid. Such transformations are fundamental in organic synthesis for converting alcohols into carbonyl compounds.

Table 4: Potential Oxidation Products

| Starting Material | Oxidizing Agent | Expected Product | Product Class |

|---|---|---|---|

| 4-Amino-2-methylbutan-1-ol | Pyridinium Chlorochromate (PCC) | 4-Amino-2-methylbutanal | Aldehyde |

Dehydration Reactions

The dehydration of 4-amino-2-methylbutan-1-ol can proceed through two main pathways: intermolecular dehydration to form ethers or polymers, and intramolecular dehydration, which is often favored, leading to the formation of cyclic compounds.

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent intramolecular nucleophilic attack by the amino group leads to the formation of a five-membered heterocyclic ring, 3-methylpyrrolidine. This cyclization is a common reaction for γ-amino alcohols. The reaction is typically acid-catalyzed, and the hydrochloride salt of 4-amino-2-methylbutan-1-ol can facilitate this transformation upon heating.

In the synthesis of purine analogues for antiviral drugs like Famciclovir, where a related compound, 2-acetoxymethyl-4-amino-1-butyl acetate, is used, the formation of (Pyrrolidin-3-yl)methyl acetate as a byproduct through self-cyclization in the presence of a base has been observed. This highlights the propensity of similar 4-aminobutanol derivatives to undergo intramolecular cyclization.

| Reactant | Conditions | Major Product | Reference |

| 4-Amino-2-methylbutan-1-ol | Acid catalyst, Heat | 3-Methylpyrrolidine | General amino alcohol reactivity |

| 2-Acetoxymethyl-4-amino-1-butyl acetate | Base | (Pyrrolidin-3-yl)methyl acetate |

Reactions Involving the Aliphatic Chain and Methyl Substituent

Functionalization of the Butane (B89635) Backbone

The butane backbone of 4-amino-2-methylbutan-1-ol hydrochloride offers sites for functionalization, although reactions directly on the saturated carbon chain are generally challenging without prior activation. The primary amino and hydroxyl groups are the most reactive sites. However, the hydrocarbon chain can be modified through reactions that proceed via radical mechanisms or by employing powerful reagents. The specific functionalization of the butane backbone of this particular compound is not extensively documented in publicly available literature, suggesting that synthetic strategies typically focus on the reactivity of the amino and hydroxyl groups.

Stereochemical Transformations at Chiral Centers

The C2 position of 4-amino-2-methylbutan-1-ol is a chiral center, making the compound a valuable precursor in asymmetric synthesis. The (R)-enantiomer, in particular, is utilized as a chiral building block for the synthesis of dihydrozeatin and its resolution. asianpubs.org

Complexation Chemistry of 4-Amino-2-methylbutan-1-ol hydrochloride with Metal Ions

Amino alcohols are well-known ligands for transition metal ions, typically acting as bidentate ligands by coordinating through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group to form a stable five-membered chelate ring. researchgate.netjocpr.com This coordination behavior is expected for 4-amino-2-methylbutan-1-ol.

The complexation can lead to the formation of various coordination compounds with different stoichiometries (e.g., 1:1, 1:2, 2:3 M:L ratios) and geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. researchgate.net The hydrochloride salt would likely need to be neutralized to allow the free amino group to coordinate effectively to the metal center. The study of such metal complexes is significant due to their potential applications in catalysis and material science. While the general principles of amino alcohol complexation are well-understood, specific studies detailing the synthesis and characterization of metal complexes with 4-amino-2-methylbutan-1-ol are not extensively reported.

Derivatization Strategies for Targeted Chemical Applications

The bifunctional nature of 4-amino-2-methylbutan-1-ol hydrochloride makes it a versatile substrate for a wide range of derivatization reactions, enabling its use in various chemical applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.org

The primary amino group can undergo reactions such as:

N-Alkylation and N-Arylation: To introduce various substituents for modulating the biological activity of the final compound.

Amide Formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in many pharmaceutical compounds.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

The primary hydroxyl group can be derivatized through:

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Ether Formation: Reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

These derivatization strategies are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery and for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the (R)-enantiomer of 4-amino-2-methyl-1-butanol (B1278293) is a useful reagent for the synthesis of dihydrozeatin. asianpubs.org Furthermore, derivatization is a key step in preparing the molecule for analytical purposes, such as chiral chromatography, where the formation of diastereomers with a chiral derivatizing agent allows for the separation and quantification of the enantiomers.

| Functional Group | Derivatization Reaction | Resulting Functional Group |

| Amino (-NH2) | N-Alkylation | Secondary or Tertiary Amine |

| Amino (-NH2) | Acylation | Amide |

| Hydroxyl (-OH) | Esterification | Ester |

| Hydroxyl (-OH) | Oxidation | Aldehyde/Carboxylic Acid |

Spectroscopic and Analytical Characterization Methodologies for 4 Amino 2 Methylbutan 1 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for the unambiguous determination of the molecular structure of 4-Amino-2-methylbutan-1-ol hydrochloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the case of 4-Amino-2-methylbutan-1-ol hydrochloride, the protonated amine group (-NH3+) influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2-methylbutan-1-ol hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (CH₂) | ~3.4 - 3.6 | Doublet of doublets |

| H2 (CH) | ~1.7 - 1.9 | Multiplet |

| H3 (CH₂) | ~1.5 - 1.7 | Multiplet |

| H4 (CH₂) | ~2.9 - 3.1 | Triplet |

| Methyl Protons | ~0.9 - 1.1 | Doublet |

| Amine Protons | ~7.5 - 8.5 | Broad singlet |

| Hydroxyl Proton | Variable | Broad singlet |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 4-Amino-2-methylbutan-1-ol hydrochloride gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The carbon attached to the hydroxyl group (C1) is expected to appear significantly downfield due to the deshielding effect of the electronegative oxygen atom. Similarly, the carbon bonded to the protonated amino group (C4) will also experience a downfield shift. The methyl carbon and the other methylene (B1212753) carbons will resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2-methylbutan-1-ol hydrochloride

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | ~65 - 70 |

| C2 (CH) | ~35 - 40 |

| C3 (CH₂) | ~30 - 35 |

| C4 (CH₂NH₃⁺) | ~40 - 45 |

| Methyl Carbon | ~15 - 20 |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment reveals correlations between protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity between H1 and H2, H2 and H3, H3 and H4, and H2 and the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming that the protons at ~3.4 - 3.6 ppm are attached to the carbon at ~65 - 70 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected between the methyl protons and C2, as well as between the H4 protons and C3.

Mass Spectrometry (MS) Applications for Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of 4-Amino-2-methylbutan-1-ol. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of its constituent elements.

Table 3: HRMS Data for 4-Amino-2-methylbutan-1-ol

| Ion | Calculated Exact Mass (m/z) |

| [C₅H₁₄NO]⁺ | 104.1070 |

Note: This represents the cation of the hydrochloride salt.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For 4-Amino-2-methylbutan-1-ol hydrochloride, the key functional groups include the hydroxyl (-OH), the primary amine hydrochloride (-NH3+), and aliphatic carbon-hydrogen (C-H) bonds.

Raman Spectroscopy : While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. youtube.com Therefore, it provides complementary information. For amino alcohols, Raman can be particularly useful for observing vibrations of the carbon skeleton. arxiv.org The O-H and N-H stretching bands are also visible in Raman spectra but are often weaker and sharper compared to their IR counterparts. nih.gov The symmetric C-C skeletal vibrations often give rise to strong Raman signals.

The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the structural confirmation of 4-Amino-2-methylbutan-1-ol hydrochloride.

Table 1: Predicted Characteristic Vibrational Frequencies for 4-Amino-2-methylbutan-1-ol hydrochloride

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | ~3200-3500 (broad) | ~3200-3500 | Strong (IR), Weak (Raman) |

| N-H in -NH3+ | Stretching | ~2800-3200 (broad, complex) | ~2800-3200 | Medium-Strong (IR) |

| C-H (aliphatic) | Stretching | ~2850-2960 | ~2850-2960 | Strong |

| N-H in -NH3+ | Bending (Asymmetric) | ~1600-1650 | Weak/Inactive | Medium |

| N-H in -NH3+ | Bending (Symmetric) | ~1500-1550 | Weak/Inactive | Medium |

| C-H | Bending | ~1375-1465 | ~1375-1465 | Medium |

| C-O | Stretching | ~1050-1150 | Weak/Inactive | Strong (IR) |

| C-N | Stretching | ~1020-1250 | ~1020-1250 | Medium (IR) |

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a polar, chiral compound like 4-Amino-2-methylbutan-1-ol hydrochloride, various chromatographic methods are applicable.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, 4-Amino-2-methylbutan-1-ol hydrochloride is a salt with high polarity and low volatility due to its hydroxyl and ammonium (B1175870) groups, making it unsuitable for direct GC analysis. scioninstruments.comgcms.cz To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. phenomenex.comresearchgate.net

Common derivatization methods for compounds with active hydrogens (-OH, -NH2) include:

Silylation : This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI). scioninstruments.comphenomenex.com The resulting TMS-ether and TMS-amine are significantly more volatile and less polar.

Acylation : This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form esters and amides. core.ac.uk

Once derivatized, the compound can be analyzed, often using a GC system coupled with a mass spectrometer (GC-MS). The mass spectrometer provides structural information and allows for highly sensitive and selective quantification. nih.govnih.gov

Table 2: Illustrative GC-MS Method for Derivatized 4-Amino-2-methylbutan-1-ol

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Scan Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar and non-volatile compounds like 4-Amino-2-methylbutan-1-ol hydrochloride, as it does not require derivatization for volatilization. nih.gov

Reversed-phase (RP) HPLC is the most common mode, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. wikipedia.orgphenomenex.com For a highly polar and basic compound, several approaches can be used:

Reversed-Phase with Aqueous Mobile Phase : Due to its high polarity, the compound may have little retention on a standard C18 column with high organic content in the mobile phase. Using a highly aqueous mobile phase (e.g., >95% water/buffer) is necessary. hplc.eu Specialized "aqueous stable" C18 columns are designed to prevent stationary phase collapse under these conditions. hplc.eu

Ion-Pair Chromatography : An ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) can be added to the mobile phase. This reagent has a hydrophobic tail and an ionic head, which pairs with the ammonium cation of the analyte, increasing its hydrophobicity and retention on the RP column. wikipedia.org

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous buffer. This mode is ideal for retaining and separating very polar compounds that are unretained in reversed-phase.

Detection can be achieved using a UV detector if the analyte is derivatized with a UV-absorbing chromophore, or more universally with detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). oup.com

Table 3: Illustrative Reversed-Phase HPLC Method for 4-Amino-2-methylbutan-1-ol hydrochloride

| Parameter | Condition |

| Column | Aqueous C18 (e.g., Waters SymmetryShield™ RP18), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI), Positive Mode |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Determination

Since 4-Amino-2-methylbutan-1-ol possesses a chiral center at the C2 position, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is often accomplished using chiral stationary phases (CSPs) in HPLC. nih.govsigmaaldrich.com

There are two main strategies for chiral separation:

Direct Separation : The racemic mixture is injected directly onto a column containing a CSP. These phases are based on chiral selectors like polysaccharides (cellulose or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin, vancomycin), or Pirkle-type phases. sigmaaldrich.comoup.comchromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different retention times.

Indirect Separation : The enantiomers are first derivatized with a chiral derivatizing agent to form a pair of diastereomers. oup.comnih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). akjournals.com A common derivatizing agent for amines is o-phthaldialdehyde (OPA) in the presence of a chiral thiol. nih.gov

Table 4: Illustrative Chiral HPLC Method (Direct) for 4-Amino-2-methylbutan-1-ol

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel CHIRALPAK® series) |

| Mobile Phase | Hexane/Ethanol (B145695)/Diethylamine mixture (e.g., 80:20:0.1 v/v/v) |

| Mode | Normal Phase |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm (if no chromophore, ELSD or derivatization required) |

| Injection Volume | 5 µL |

Capillary Electrophoresis (CE) for Compound Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov As an ionic species, 4-Amino-2-methylbutan-1-ol hydrochloride is an excellent candidate for CE analysis. The most common mode, Capillary Zone Electrophoresis (CZE), separates cations based on their different electrophoretic mobilities toward the cathode. youtube.com

Advantages of CE include very high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov It is particularly useful for the analysis of small ions and polar molecules. documentsdelivered.com Detection is typically performed by UV-Vis spectrophotometry, although coupling to a mass spectrometer (CE-MS) can provide greater sensitivity and specificity.

Table 5: Illustrative Capillary Zone Electrophoresis Method for 4-Amino-2-methylbutan-1-ol hydrochloride

| Parameter | Condition |

| Capillary | Fused Silica, 50 cm total length (40 cm to detector), 50 µm ID |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 |

| Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | Diode Array Detector (DAD) at 195 nm (low UV) or Indirect UV |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comnih.gov This method can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles. rigaku.com For a chiral molecule, single-crystal X-ray diffraction can also determine the absolute configuration (R or S) of the stereocenter. rigaku.com

The process requires growing a high-quality single crystal of 4-Amino-2-methylbutan-1-ol hydrochloride. creativebiomart.net This crystal is then exposed to a monochromatic X-ray beam, which diffracts in a unique pattern based on the crystal's internal lattice structure. researchgate.net By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal is generated, from which the atomic positions can be deduced. nih.gov The resulting structural data would provide ultimate confirmation of the compound's connectivity and stereochemistry, as well as insights into intermolecular interactions like hydrogen bonding in the solid state.

Table 6: Information Obtainable from Single-Crystal X-ray Crystallography

| Data Type | Description |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Highly accurate measurements of the distances between bonded atoms and the angles between bonds. |

| Absolute Configuration | Unambiguous assignment of the R/S configuration at the chiral center. |

| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, ionic interactions, and van der Waals contacts within the crystal packing. |

| Conformation | The specific three-dimensional shape (e.g., gauche, anti) adopted by the molecule in the solid state. |

Theoretical and Computational Chemistry of 4 Amino 2 Methylbutan 1 Ol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can determine the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules like 4-Amino-2-methylbutan-1-ol hydrochloride typically begin with geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. und.edu This process provides key energetic and electronic properties.

For the protonated form (hydrochloride salt), the amino group exists as an ammonium (B1175870) cation (-NH3+). A typical DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield the optimized Cartesian coordinates of each atom. From this optimized structure, various properties can be calculated. nih.gov The distribution of electron density can be visualized through an electrostatic potential (ESP) map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions. In this molecule, the highest positive potential would be concentrated around the -NH3+ group, while the most negative potential would be near the oxygen atom of the hydroxyl group, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

DFT calculations on amino alcohols and related structures have been widely used to rationalize reaction mechanisms and energetics. tandfonline.comaip.orgresearchgate.net For 4-Amino-2-methylbutan-1-ol hydrochloride, such studies would quantify its stability and electronic properties.

Table 1: Predicted Properties of 4-Amino-2-methylbutan-1-ol cation from a Hypothetical DFT Calculation This data is representative of typical DFT calculation outputs for similar molecules and is for illustrative purposes.

| Property | Predicted Value | Description |

|---|---|---|

| Total Energy (Hartree) | -328.745 | The total electronic energy of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 8.95 | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charge on N | -0.45 e | The partial charge on the nitrogen atom, indicating its electron density. |

| Mulliken Atomic Charge on O | -0.68 e | The partial charge on the oxygen atom, indicating its electron density. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which are distributed in various orbitals. youtube.comyoutube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For 4-Amino-2-methylbutan-1-ol hydrochloride, the HOMO would likely be localized around the hydroxyl group and the C-C and C-H sigma bonds, while the LUMO would be centered on the electron-deficient ammonium group. A computational analysis would provide the precise energies of these orbitals. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of 4-Amino-2-methylbutan-1-ol cation This data is representative and for illustrative purposes.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -9.85 | Indicates the molecule's electron-donating capability. |

| LUMO | 3.15 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 13.00 | A large gap suggests high kinetic stability and low chemical reactivity. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like 4-Amino-2-methylbutan-1-ol, numerous conformers exist, each with a distinct energy level.

The primary focus of a conformational analysis would be the rotation around the C2-C3 bond. Similar to butane (B89635), the conformers can be described as anti or gauche. fiu.edukhanacademy.org However, the substituents are more complex: a hydroxylmethyl group (-CH2OH), a methyl group (-CH3), and a protonated aminomethyl group (-CH2NH3+). The steric and electronic interactions between these groups dictate the relative stability of each conformer.

A potential energy surface scan, performed by systematically rotating the C2-C3 dihedral angle and calculating the energy at each step, would reveal the energy minima (stable conformers) and maxima (transition states). The most stable conformer would likely position the bulkiest groups, the hydroxylmethyl and aminomethyl groups, in an anti arrangement to minimize steric hindrance. Gauche conformers, where these groups are closer, would be higher in energy. wolfram.com

Table 3: Relative Energies of Key Conformers of 4-Amino-2-methylbutan-1-ol cation (Rotation about C2-C3 bond) This data is representative and for illustrative purposes.

| Dihedral Angle (HOH₂C−C2−C3−CH₂NH₃⁺) | Conformation | Relative Energy (kJ/mol) |

|---|---|---|

| 180° | Anti | 0.0 (Global Minimum) |

| 60° | Gauche 1 | 5.2 |

| 300° (-60°) | Gauche 2 | 6.5 |

| 0° | Eclipsed | 22.0 (Energy Maximum) |

Molecular Dynamics Simulations of 4-Amino-2-methylbutan-1-ol hydrochloride and its Interactions

While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of 4-Amino-2-methylbutan-1-ol hydrochloride, typically in an aqueous solution, would provide insights into its dynamic behavior, solvation, and intermolecular interactions. nih.govmdpi.com

In such a simulation, the molecule would be placed in a box of explicit water molecules, and Newton's equations of motion would be solved for every atom over a period of nanoseconds to microseconds. acs.org This would allow for the analysis of the solvation shell around the molecule. The positively charged -NH3+ group and the polar -OH group would form strong hydrogen bonds with surrounding water molecules. acs.org

Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom in the solute. The RDF for the nitrogen atom would show a sharp peak at a short distance, indicating a well-ordered first solvation shell of water.

Table 4: Typical Parameters for an MD Simulation This data is representative of a standard simulation setup.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER or CHARMM |

| Water Model | TIP3P |

| System Size | ~5000 water molecules + 1 solute molecule |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structure elucidation.

NMR chemical shifts (¹H and ¹³C) can be calculated using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. github.io The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular conformation, so calculations are often performed on several low-energy conformers and the results are Boltzmann-averaged to provide a final predicted spectrum. nih.gov

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, O-H bending, or N-H stretching. Comparing the predicted spectrum to an experimental one can help confirm the molecule's structure and identify characteristic functional groups.

Table 5: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This data is representative of the expected accuracy of DFT-based NMR prediction.

| Proton | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| -CH₃ | 0.95 | 0.92 |

| -CH₂OH | 3.50 | 3.45 |

| -CH₂NH₃⁺ | 3.10 | 3.05 |

| -NH₃⁺ | 7.80 | 7.75 |

| -OH | 4.60 | 4.55 |

Structure-Reactivity Relationship (SAR) Predictions for 4-Amino-2-methylbutan-1-ol hydrochloride Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its chemical or biological activity. nih.govajphs.com Computational chemistry can accelerate this process by predicting the properties of hypothetical derivatives before they are synthesized. This is often part of a Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.net

For 4-Amino-2-methylbutan-1-ol, a computational SAR study might involve creating a library of virtual derivatives by, for example, changing the length of the alkyl chain, substituting the methyl group, or adding functional groups to the amino or hydroxyl moieties. For each derivative, a set of molecular descriptors would be calculated. These can include electronic properties (HOMO-LUMO gap, dipole moment), steric properties (molecular volume, surface area), and physicochemical properties (logP, a measure of lipophilicity). researchgate.netnih.gov

By correlating these calculated descriptors with a known activity (e.g., reaction rate constant), a predictive model can be built. This model can then be used to screen new, unsynthesized derivatives to identify candidates with potentially enhanced reactivity or desired properties.

Table 6: Calculated Molecular Descriptors for Hypothetical Derivatives This data is for illustrative purposes to demonstrate a computational SAR approach.

| Derivative Modification | HOMO-LUMO Gap (eV) | Calculated logP | Molecular Surface Area (Ų) |

|---|---|---|---|

| None (Parent Molecule) | 13.00 | -1.50 | 155.6 |

| Replace -CH₃ with -CH₂CH₃ | 12.95 | -1.05 | 168.2 |

| Add a Fluoro group at C3 | 13.15 | -1.40 | 160.1 |

| N-acetylation (-NHCOCH₃) | 12.50 | -1.25 | 175.4 |

Applications of 4 Amino 2 Methylbutan 1 Ol Hydrochloride in Chemical Science

4-Amino-2-methylbutan-1-ol hydrochloride as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center in 4-amino-2-methylbutan-1-ol hydrochloride makes it a significant starting material in asymmetric synthesis, where the goal is to create stereochemically pure molecules. Chiral auxiliaries, derived from readily available natural sources like amino acids, are crucial tools in the synthesis of complex, biologically active compounds.

Use in Enantioselective Catalysis

Chiral amino alcohols and their derivatives are pivotal in the development of catalysts for enantioselective reactions. These catalysts are instrumental in producing one enantiomer of a chiral product in preference to the other. While specific examples detailing the direct use of 4-amino-2-methylbutan-1-ol hydrochloride in enantioselective catalysis are not extensively documented in publicly available research, its structural motifs are analogous to other chiral amino alcohols that have proven effective. For instance, derivatives of chiral amino alcohols are known to form oxazaborolidine catalysts, which are highly effective in the asymmetric reduction of prochiral ketones.

The general principle involves the formation of a chiral catalyst in situ or as a stable complex, which then coordinates with the substrate in a way that directs the attack of a reagent from a specific face, leading to a high enantiomeric excess (ee) of the desired product. The steric and electronic properties of the substituents on the chiral amino alcohol play a crucial role in the efficacy of the catalyst. The methyl group at the 2-position of 4-amino-2-methylbutan-1-ol hydrochloride could offer a unique steric environment to influence the stereochemical outcome of a reaction.

Table 1: Representative Enantioselective Reactions Catalyzed by Chiral Amino Alcohol Derivatives

| Reaction Type | Chiral Amino Alcohol Derivative | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Reduction | Oxazaborolidine from (1R,2S)-norephedrine | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |

| Diethylzinc Addition | (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | (R)-1-Phenyl-1-propanol | 97 | >98 |

This table presents data for well-established chiral amino alcohol catalysts to illustrate the potential applications of catalysts derived from 4-Amino-2-methylbutan-1-ol hydrochloride.

Precursor for Chiral Ligands and Auxiliaries

4-Amino-2-methylbutan-1-ol hydrochloride is an ideal precursor for the synthesis of chiral ligands and auxiliaries due to its bifunctional nature. The amino and hydroxyl groups can be selectively modified to create a diverse range of structures that can coordinate with metal centers or be temporarily attached to a substrate to direct a stereoselective reaction.

Chiral ligands synthesized from amino alcohols are widely used in asymmetric catalysis, including hydrogenations, C-C bond-forming reactions, and oxidations. For example, the amino and alcohol functionalities can be used to synthesize bidentate (N,O) or tridentate ligands by incorporating another donor atom. These ligands can then form stable complexes with transition metals like rhodium, ruthenium, and palladium, which are active catalysts.

As a chiral auxiliary, 4-amino-2-methylbutan-1-ol can be attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, such as alkylation or an aldol (B89426) reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse.

Applications in Material Science and Polymer Chemistry

The dual functionality of 4-amino-2-methylbutan-1-ol hydrochloride also lends itself to applications in the fields of material science and polymer chemistry.

Monomer for Polymer Synthesis

(R)-4-Amino-2-methyl-1-butanol has been identified as a potential monomer for the production of specialty polymers. The presence of both an amino and a hydroxyl group allows it to participate in step-growth polymerization to form polyamides, polyesters, or poly(ester-amide)s. The incorporation of this chiral monomer into a polymer backbone can impart unique properties to the resulting material, such as chirality, which can be exploited for applications in chiral separations or as a chiral stationary phase in chromatography. Furthermore, the presence of the amine and hydroxyl groups can enhance properties like adhesion and hydrophilicity.

Modifiers for Surface Functionalization

The amino group of 4-amino-2-methylbutan-1-ol hydrochloride provides a reactive handle for the functionalization of surfaces. Surface modification is a critical process for altering the properties of materials to suit specific applications, such as improving biocompatibility, enhancing adhesion, or creating a reactive surface for further chemical transformations. Amino-functionalization is a common strategy to introduce reactive sites onto a surface. This can be achieved through various methods, including silanization of oxide surfaces with aminosilanes or the grafting of amino-containing polymers. While direct studies involving 4-amino-2-methylbutan-1-ol hydrochloride for surface modification are not prominent, its structure suggests it could be used to introduce chiral amine functionalities onto a surface, which could be valuable for creating surfaces with specific recognition capabilities.

4-Amino-2-methylbutan-1-ol hydrochloride as a Ligand or Precursor for Metal Complexes

The amino and hydroxyl groups of 4-amino-2-methylbutan-1-ol make it an excellent candidate for acting as a ligand in coordination chemistry. As a bidentate N,O-donor ligand, it can form stable chelate rings with a variety of metal ions. The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties.